DBCO-CONH-S-S-NHS ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

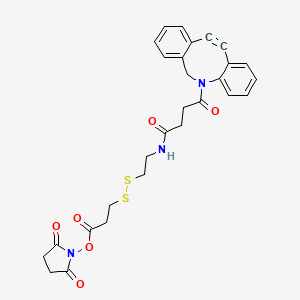

DBCO-CONH-S-S-NHS ester, also known as Dibenzocyclooctyne-CONH-S-S-N-hydroxysuccinimidyl ester, is a cleavable heterobifunctional linker. It is widely used in bioconjugation and click chemistry applications. This compound contains a dibenzocyclooctyne group, which is known for its high reactivity towards azide groups through strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click chemistry reaction .

Wirkmechanismus

Target of Action

DBCO-CONH-S-S-NHS ester is primarily targeted towards molecules containing azide groups . It is used in the synthesis of antibody-drug conjugates (ADCs) , where the primary targets are specific antigens on the surface of cancer cells .

Mode of Action

The compound contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This reaction is highly specific and efficient, allowing for the creation of stable triazole linkages . The NHS ester part of the molecule reacts with primary amines on biomolecules, facilitating the attachment of the DBCO group .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the SPAAC reaction . This copper-free click chemistry process allows for the specific reaction of the DBCO group with azide-containing molecules . The result is the formation of a stable triazole linkage, which is crucial in the creation of ADCs .

Pharmacokinetics

The compound’s solubility in dmso is known to be 100 mg/ml , which could potentially impact its bioavailability.

Result of Action

The result of the action of this compound is the formation of antibody-drug conjugates (ADCs) . These ADCs are comprised of an antibody attached to a cytotoxic drug through an ADC linker . The ADCs can specifically target and kill cancer cells, thereby improving the efficacy of cancer treatments .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature . The compound can react with primary amine groups and form covalent bonds under mild conditions of neutral or slightly alkaline conditions . It is also recommended to be stored at -20°C, protected from light, and under nitrogen .

Biochemische Analyse

Biochemical Properties

DBCO-CONH-S-S-NHS ester reacts with primary amines on biomolecules . This reaction is carried out through a copper-free click chemistry process called strain-promoted alkyne-azide cycloaddition . The DBCO group in the compound can interact with enzymes, proteins, and other biomolecules containing Azide groups .

Cellular Effects

It is known that the compound plays a crucial role in the synthesis of antibody-drug conjugates (ADCs), which are designed to target specific cells .

Molecular Mechanism

The molecular mechanism of this compound involves a reaction with primary amines on biomolecules . This reaction is facilitated by a copper-free click chemistry process called strain-promoted alkyne-azide cycloaddition . The DBCO group in the compound can bind with molecules containing Azide groups .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzocyclooctyne-CONH-S-S-N-hydroxysuccinimidyl ester involves the functionalization of dibenzocyclooctyne with a cleavable disulfide linker and an activated N-hydroxysuccinimidyl ester. The general synthetic route includes the following steps:

Formation of Dibenzocyclooctyne: Dibenzocyclooctyne is synthesized through a series of reactions starting from commercially available precursors.

Introduction of Disulfide Linker: The dibenzocyclooctyne is then reacted with a disulfide-containing compound to introduce the cleavable disulfide linker.

Activation with N-hydroxysuccinimidyl Ester: Finally, the compound is activated with N-hydroxysuccinimidyl ester to form the final product

Industrial Production Methods

Industrial production of Dibenzocyclooctyne-CONH-S-S-N-hydroxysuccinimidyl ester follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the quality and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Dibenzocyclooctyne-CONH-S-S-N-hydroxysuccinimidyl ester undergoes several types of chemical reactions:

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This copper-free click chemistry reaction occurs between the dibenzocyclooctyne group and azide-containing compounds, forming a stable triazole linkage

Cleavage of Disulfide Linker: The disulfide linker can be cleaved under reducing conditions, such as treatment with dithiothreitol (DTT) or β-mercaptoethanol.

Common Reagents and Conditions

SPAAC Reaction: Typically performed in aqueous or organic solvents at room temperature. No catalyst is required.

Major Products Formed

SPAAC Reaction: Forms a stable triazole linkage between the dibenzocyclooctyne and azide-containing compounds.

Disulfide Cleavage: Results in the separation of the linked molecules, releasing the original dibenzocyclooctyne and the azide-containing compound.

Wissenschaftliche Forschungsanwendungen

Key Applications

-

Antibody-Drug Conjugates (ADCs)

- DBCO-CONH-S-S-NHS ester is predominantly used in the synthesis of ADCs. These conjugates are designed to deliver cytotoxic agents specifically to cancer cells while minimizing damage to healthy tissues. The cleavable disulfide bond allows for controlled release of the drug inside the target cells, enhancing therapeutic efficacy .

- Bioconjugation Techniques

- Click Chemistry

- Targeted Drug Delivery

Data Tables

| Linker Type | Cleavable | Reactivity | Applications |

|---|---|---|---|

| This compound | Yes | High | ADCs, Bioconjugation |

| Maleimide | No | Moderate | Protein labeling |

| NHS Ester | No | High | General bioconjugation |

| Disulfide Linker | Yes | Moderate | Targeted drug delivery |

Case Studies

-

Case Study: Development of HER2-Targeted ADCs

- A study published in Nature Reviews Drug Discovery demonstrated the use of this compound in constructing HER2-targeted ADCs that showed improved efficacy against HER2-positive breast cancer cells. The study highlighted the importance of the cleavable linker in ensuring controlled drug release upon internalization by target cells .

-

Case Study: Bioconjugation for Imaging Applications

- Research conducted at Creative Biolabs explored the application of this compound in bioconjugating fluorescent dyes to antibodies for imaging purposes. The results indicated that this approach enabled precise tracking of antibody distribution in vivo, showcasing the compound's versatility beyond therapeutic applications .

- Case Study: Click Chemistry in Vaccine Development

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dibenzocyclooctyne-N-hydroxysuccinimidyl ester: Similar in structure but lacks the cleavable disulfide linker.

Dibenzocyclooctyne-sulfo-N-hydroxysuccinimidyl ester: Contains a sulfo group for increased water solubility.

Dibenzocyclooctyne-PEG4-N-hydroxysuccinimidyl ester: Contains a polyethylene glycol (PEG) spacer for increased solubility and reduced steric hindrance.

Uniqueness

Dibenzocyclooctyne-CONH-S-S-N-hydroxysuccinimidyl ester is unique due to its cleavable disulfide linker, which allows for controlled release of conjugated molecules under reducing conditions. This feature makes it particularly useful in applications where reversible conjugation is desired .

Biologische Aktivität

DBCO-CONH-S-S-NHS ester is a specialized chemical compound classified as a cleavable linker for antibody-drug conjugates (ADCs). Its unique structure enables it to facilitate the targeted delivery of cytotoxic agents to specific cells, enhancing the efficacy and safety of cancer therapies. This article discusses the biological activity of this compound, focusing on its applications, mechanisms, and relevant research findings.

- Molecular Formula : C28H27N3O6S2

- Molecular Weight : 565.66 g/mol

- CAS Number : 1435934-53-4

The compound's structure includes a dibenzocyclooctyne (DBCO) moiety and a disulfide linker, which plays a crucial role in its function as an ADC linker. The NHS ester group allows for the conjugation to primary amines, forming stable amide bonds.

The biological activity of this compound is primarily based on its ability to facilitate bioorthogonal click chemistry. This process involves:

- Conjugation : The NHS ester reacts with primary amines on proteins or peptides, resulting in stable covalent bonds.

- Cleavage : The disulfide bond can be cleaved under reducing conditions, allowing for the release of the drug payload in the target cells.

This mechanism is particularly beneficial in developing ADCs that require precise control over drug release, minimizing systemic toxicity while maximizing therapeutic efficacy.

Applications in Research

This compound is utilized in various research applications, including:

- Antibody-Drug Conjugates (ADCs) : Enhancing the specificity and potency of therapeutic antibodies by linking them to cytotoxic drugs.

- Bioconjugation Techniques : Facilitating the attachment of biomolecules for imaging and therapeutic purposes.

Case Study 1: Development of Antibody-Drug Conjugates

In a study published in Nature Reviews Drug Discovery, Beck et al. (2017) highlighted the importance of linkers like this compound in ADC design. The study demonstrated that ADCs utilizing this linker exhibited enhanced stability and selective cytotoxicity against cancer cells compared to traditional linkers .

Case Study 2: Click Chemistry for Bioconjugation

A research article detailed a protocol for conjugating oligonucleotides to antibodies using DBCO-based linkers. The study confirmed that this compound provided efficient conjugation rates and maintained the functional integrity of antibodies post-conjugation .

Comparative Analysis of Linkers

| Linker Type | Stability | Cleavage Mechanism | Application Area |

|---|---|---|---|

| DBCO-CONH-S-S-NHS | High | Reductive cleavage | Antibody-drug conjugates |

| Traditional Linkers | Moderate | Hydrolysis | General bioconjugation |

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyldisulfanyl]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O6S2/c32-24(29-16-18-39-38-17-15-28(36)37-31-26(34)13-14-27(31)35)11-12-25(33)30-19-22-7-2-1-5-20(22)9-10-21-6-3-4-8-23(21)30/h1-8H,11-19H2,(H,29,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPNGUSKTYYIUDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCSSCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N3O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.